molecular formula C12H13N3S B2695724 6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyridin-3-amine CAS No. 926211-42-9

6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyridin-3-amine

Cat. No. B2695724
CAS RN: 926211-42-9
M. Wt: 231.32
InChI Key: VEJCYGREDNZFMG-UHFFFAOYSA-N
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Description

The compound “6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyridin-3-amine” is a derivative of thienopyridine, which is a class of compounds containing a thiophene ring fused with a pyridine ring . Thienopyridines are often used in medicinal chemistry due to their bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would consist of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) fused with a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The exact structure would depend on the positions of the various substituents on these rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Thienopyridines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

C-H Functionalization and Redox-Annulations

Cyclic amines, including pyrrolidine and tetrahydroisoquinoline, undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the creation of conjugated azomethine ylides. These ylides undergo 6π-electrocyclization, and in some cases, tautomerization, forming ring-fused pyrrolines that can be oxidized to pyrroles or reduced to pyrrolidines. This process highlights the potential of cyclic amines in synthetic organic chemistry and the development of new materials and pharmaceuticals (Kang et al., 2015).

Synthesis of Heterocyclic Compounds

The synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones involves the reaction of 7-hydroxy derivatives with various nucleophiles. This process showcases the versatility of these compounds in synthesizing complex heterocyclic structures, which are crucial in drug development and material science (Goto et al., 1991).

Nitric Oxide Synthase Inhibition

Substituted thienopyridines, including 5-substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines and 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridines, have been identified as exceptionally potent inhibitors of inducible and neuronal nitric oxide synthase. These compounds, through modulation of the substituent at the 5- or 6-position, exhibit potent in vivo inhibition of iNOS, suggesting their potential in therapeutic applications related to nitric oxide synthase activity (Beaton et al., 2001).

Polymer Synthesis and Characterization

Novel pyridine-containing aromatic dianhydride monomers have been developed for the synthesis of new polyimides holding pyridine moieties in the main chain. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for applications in electronics and material science (Wang et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures. Without specific information, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c13-10-1-2-12(14-7-10)15-5-3-11-9(8-15)4-6-16-11/h1-2,4,6-7H,3,5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJCYGREDNZFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=NC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926211-42-9
Record name 6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridin-3-amine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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